molecular formula C12H10BFO2 B577498 (2-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid CAS No. 1218790-57-8

(2-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid

Cat. No.: B577498
CAS No.: 1218790-57-8
M. Wt: 216.018
InChI Key: VLUZUMHBJXPCRW-UHFFFAOYSA-N
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Description

(2-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a biphenyl structure with a fluorine atom at the 2-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid typically involves the borylation of 2-fluorobiphenyl derivatives. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where 2-fluorobiphenyl is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve similar catalytic processes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: (2-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

  • 2-Fluorophenylboronic acid
  • Phenylboronic acid
  • 4-Fluorophenylboronic acid

Comparison: (2-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid is unique due to the presence of both the biphenyl structure and the fluorine atom, which confer distinct electronic and steric properties. This makes it more versatile in certain synthetic applications compared to simpler boronic acids .

Properties

IUPAC Name

(2-fluoro-3-phenylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BFO2/c14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUZUMHBJXPCRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C2=CC=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681604
Record name (2-Fluoro[1,1'-biphenyl]-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-57-8
Record name (2-Fluoro[1,1'-biphenyl]-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluorobiphenyl-3-boronic acid
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